Desipramine
Overview
Description
Desipramine is a tricyclic antidepressant primarily used in the treatment of depression. It is known for its relatively selective inhibition of norepinephrine reuptake, which enhances noradrenergic neurotransmission. This compound also exhibits weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desipramine is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with alkyl amines. The synthesis typically involves the following steps:
Formation of Dibenzazepine Core: The dibenzazepine core is synthesized through cyclization reactions involving biphenyl derivatives.
Alkylation: The dibenzazepine core is then alkylated with a propylamine derivative to form the final this compound structure.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving automated systems for reaction control and purification. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Desipramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions
Major Products:
This compound-N-oxide: Formed through oxidation.
Secondary Amines: Formed through reduction.
Various Derivatives: Formed through substitution reactions
Scientific Research Applications
Desipramine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of depression, neuropathic pain, and attention-deficit hyperactivity disorder.
Industry: Utilized in the development of new antidepressant drugs and in pharmacokinetic studies to understand drug metabolism and interactions .
Mechanism of Action
Desipramine is often compared with other tricyclic antidepressants such as imipramine and nortriptyline:
Imipramine: Both this compound and imipramine are tricyclic antidepressants, but this compound is a secondary amine while imipramine is a tertiary amine. .
Nortriptyline: Similar to this compound, nortriptyline is a secondary amine tricyclic antidepressant.
Uniqueness of this compound: this compound’s relatively selective norepinephrine reuptake inhibition and lower sedative and anticholinergic side effects make it unique among tricyclic antidepressants. It is particularly useful in patients who require a more activating antidepressant with fewer sedative effects .
Comparison with Similar Compounds
- Imipramine
- Nortriptyline
- Amitriptyline
- Clomipramine
- Doxepin
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAFALTSJYZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-28-6 (hydrochloride) | |
Record name | Desipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022896 | |
Record name | Desipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
172-174 °C @ 0.02 MM HG | |
Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Desipramine is a tricyclic antidepressant (TCA) that selectively blocks reuptake of norepinephrine (noradrenaline) from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine. Inhibition of neurotransmitter reuptake increases stimulation of the post-synaptic neuron. Chronic use of desipramine also leads to down-regulation of beta-adrenergic receptors in the cerebral cortex and sensitization of serotonergic receptors. An overall increase in serotonergic transmission likely confers desipramine its antidepressant effects. Desipramine also possesses minor anticholinergic activity, through its affinity for muscarinic receptors. TCAs are believed to act by restoring normal levels of neurotransmitters via synaptic reuptake inhibition and by increasing serotonergic neurotransmission via serotonergic receptor sensitization in the central nervous system., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION...IS NOT CLEAR. .../EFFECT/ DESCRIBED AS DULLING OF DEPRESSIVE IDEATION RATHER THAN AS EUPHORIC STIMULATION PRODUCED BY MAO INHIBITORS...DEFINITIVELY DISCRIMINATIVE EXPT... YET TO BE PERFORMED. ...DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES. /IMIPRAMINE/, ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METABOLISM OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... ALL TRICYCLIC ANTIDEPRESSANTS BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/, IMIPRAMINE SLOWS TURNOVER RATE OF 5-HT, EFFECT NOT SHARED BY DESIPRAMINE, WHILE TURNOVER RATE OF NOREPINEPHRINE IS INCR BY DEMETHYLATED DRUGS NORTRIPTYLINE & DESIPRAMINE. EXACT RELATIONSHIP OF THESE EFFECTS TO ACTIONS OF TRICYCLIC ANTIDEPRESSANTS IN HUMAN DEPRESSION IS NOT KNOWN. | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
50-47-5 | |
Record name | Desipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Desipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desipramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG537D343B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 214 - 218 °C | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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